Delmadinone

Description

The exact mass of the compound Delmadinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Delmadinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Delmadinone including the price, delivery time, and more detailed information at info@benchchem.com.

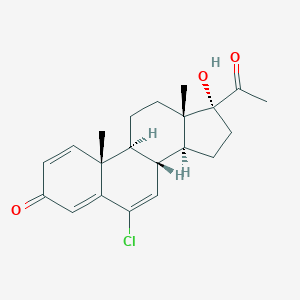

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAMZEYLGUEVJW-TTYLFXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165088 | |

| Record name | Delmadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15262-77-8 | |

| Record name | Delmadinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmadinone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delmadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delmadinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMADINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFF40U3U3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delmadinone acetate mechanism of action in canines

An In-Depth Technical Guide to the Mechanism of Action of Delmadinone Acetate in Canines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate (DMA) is a synthetic steroidal progestin with potent anti-androgenic and weak glucocorticoid properties.[1][2] In veterinary medicine, it is primarily utilized in male canines for the management of androgen-dependent conditions.[3] These conditions include benign prostatic hyperplasia (BPH), hypersexuality, and certain forms of aggression.[4] This document provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of delmadinone acetate in canines, based on the available scientific literature.

Core Mechanisms of Action

Delmadinone acetate exerts its effects through a multi-faceted mechanism of action, primarily centered around the modulation of androgen signaling pathways. Its principal actions can be categorized as:

-

Anti-Androgenic Effects:

-

Androgen Receptor Blockade: Delmadinone acetate acts as a competitive antagonist at the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][2][3]

-

Inhibition of 5α-Reductase: It inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[1][2]

-

-

Antigonadotropic Effects: It suppresses the release of gonadotropins from the pituitary gland, leading to a reduction in circulating testosterone levels.[1][2][5]

-

Weak Glucocorticoid Effects: Delmadinone acetate exhibits weak glucocorticoid activity, which can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[6]

Detailed Mechanisms of Action

Anti-Androgenic Effects

The anti-androgenic properties of delmadinone acetate are central to its therapeutic efficacy in canines. These effects are achieved through two primary pathways: direct receptor antagonism and reduction of potent androgen synthesis.

Delmadinone acetate competitively binds to androgen receptors located in target tissues such as the prostate gland.[1][2][3] This binding prevents the receptor from being activated by testosterone and DHT, thereby inhibiting the downstream signaling cascades that promote cell growth and proliferation in androgen-sensitive tissues.

| Compound | Receptor | Species | Binding Affinity (Ki or IC50) | Reference |

| Dihydrotestosterone (DHT) | Androgen Receptor | Hamster | IC50: 3.2 nM | [7] |

| Cyproterone Acetate | Androgen Receptor | Hamster | IC50: 4.4 nM | [7] |

| Norgestimate | Androgen Receptor | Rat | RBA: 0.003-0.025x DHT | [8] |

| Levonorgestrel | Androgen Receptor | Rat | RBA: 0.118-0.220x DHT | [8] |

RBA: Relative Binding Affinity

Delmadinone acetate inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone into dihydrotestosterone (DHT).[1][2] DHT is a more potent androgen than testosterone and is a key driver of prostatic growth. By reducing the intra-prostatic conversion of testosterone to DHT, delmadinone acetate diminishes the primary stimulus for prostatic hyperplasia.

Quantitative data on the inhibitory potency (e.g., IC50) of delmadinone acetate on canine 5α-reductase is not available in the current literature. The table below presents the IC50 values for other known 5α-reductase inhibitors to provide a comparative context.

| Compound | Enzyme Source | IC50 | Reference |

| 17-OH-progesterone | Rat Prostate Homogenate | 1.35 µM | [9] |

| Progesterone | Rat Prostate Homogenate | 5.0 µM | [9] |

| Finasteride | Human 5α-reductase | 8.5 x 10⁻⁹ M | [10] |

Antigonadotropic Effects

Delmadinone acetate exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to a reduction in the secretion of gonadotropins, particularly luteinizing hormone (LH).[5] This, in turn, decreases the stimulus for testosterone production by the Leydig cells in the testes, resulting in lower circulating testosterone levels. A study in Beagle dogs demonstrated that administration of delmadinone acetate led to a temporary alteration of epididymal spermatozoa maturation and suppressed the secretory activity of the prostate gland.[11]

Weak Glucocorticoid Effects

Delmadinone acetate possesses weak glucocorticoid activity.[1][2] This can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis through the inhibition of adrenocorticotropic hormone (ACTH) release from the pituitary gland.[3][6] This adrenal suppression can put treated animals at risk of developing glucocorticoid insufficiency during periods of stress.[6]

Pharmacokinetics in Canines

It is important to note that comprehensive pharmacokinetic studies of delmadinone acetate have not been conducted in dogs.[1] Therefore, detailed information on its absorption, distribution, metabolism, and excretion in this species is not available.

Experimental Protocols

Detailed experimental protocols for the determination of delmadinone acetate's specific binding affinities and enzyme inhibitory constants in canines are not available in the literature. However, the following sections describe representative methodologies for assessing the key mechanisms of action.

Radioligand Competition Binding Assay for Androgen Receptor Affinity

This in vitro assay is used to determine the binding affinity of a test compound (like delmadinone acetate) to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.

Materials:

-

Source of androgen receptors (e.g., cytosol from canine prostate tissue or cells expressing recombinant canine androgen receptors).

-

Radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

-

Unlabeled test compound (delmadinone acetate).

-

Assay buffer and scintillation fluid.

Methodology:

-

Preparation of Receptor Source: Canine prostate tissue is homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptors.

-

Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki can be calculated using the Cheng-Prusoff equation.

In Vitro 5α-Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic conversion of testosterone to DHT.

Objective: To determine the IC50 of a test compound for 5α-reductase.

Materials:

-

Source of 5α-reductase (e.g., microsomes from canine liver or prostate tissue).

-

Testosterone (substrate).

-

NADPH (cofactor).

-

Test compound (delmadinone acetate).

-

Assay buffer.

-

Method for quantifying DHT (e.g., HPLC, LC-MS/MS, or ELISA).

Methodology:

-

Enzyme Preparation: Microsomes are prepared from homogenized canine prostate or liver tissue by differential centrifugation.

-

Enzyme Reaction: The enzyme preparation is incubated with testosterone, NADPH, and varying concentrations of the test compound in a suitable buffer.

-

Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped, typically by the addition of a solvent to extract the steroids.

-

Quantification of DHT: The amount of DHT produced is quantified using a validated analytical method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessment of Pituitary-Adrenal Function in Male Dogs

This in vivo protocol was adapted from a study by Selman et al. to characterize the effects of delmadinone acetate on the pituitary-adrenal axis.[6]

Objective: To evaluate the effect of delmadinone acetate on basal and ACTH-stimulated cortisol secretion.

Animals: Healthy adult male dogs.

Methodology:

-

Baseline Sampling: Blood samples are collected to determine basal plasma concentrations of ACTH and cortisol.

-

ACTH Stimulation Test (Baseline): An ACTH stimulation test is performed by administering a standard dose of synthetic ACTH and collecting blood samples at specified time points (e.g., 1 and 2 hours post-administration) to measure cortisol levels.

-

Treatment Administration: Delmadinone acetate is administered to the dogs at the recommended therapeutic dose.

-

Post-Treatment Sampling: Blood samples are collected at various time points following treatment to measure basal ACTH and cortisol concentrations.

-

Post-Treatment ACTH Stimulation Test: The ACTH stimulation test is repeated at selected intervals after delmadinone acetate administration to assess the adrenal response.

-

Data Analysis: Pre- and post-treatment values for basal and stimulated cortisol and basal ACTH are compared to determine the extent and duration of adrenal suppression.

Visualizations

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. Delmadinone acetate - Wikipedia [en.wikipedia.org]

- 4. vetlexicon.com [vetlexicon.com]

- 5. Tardak / Delmadinone Acetate – Rat Guide [ratguide.com]

- 6. Effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo and in vitro effect of novel 4,16-pregnadiene-6,20-dione derivatives, as 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of concentrations of sex steroids in blood plasma and semen of male dogs treated with delmadinone acetate or finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmadinone Acetate: A Technical Guide to its Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and antiandrogen used in veterinary medicine. This document provides a comprehensive technical overview of its molecular characteristics, mechanism of action, and functional effects. Delmadinone acetate exerts its biological functions primarily through competitive antagonism of the androgen receptor (AR) and agonism of the progesterone receptor (PR). Furthermore, it inhibits the enzyme 5α-reductase, preventing the conversion of testosterone to the more potent dihydrotestosterone (DHT), and suppresses the release of gonadotropins from the pituitary gland. These actions culminate in its efficacy in treating androgen-dependent conditions. This guide details its physicochemical properties, receptor binding affinities, and functional activities, supported by experimental methodologies and signaling pathway diagrams.

Molecular Structure and Physicochemical Properties

Delmadinone acetate is a derivative of progesterone, chemically designated as 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate.[1][2] Its structure is characterized by a chlorine atom at the C6 position and double bonds at the C1, C4, and C6 positions of the steroid nucleus.

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |

| Molecular Formula | C23H27ClO4 | [1][3] |

| Molecular Weight | 402.92 g/mol | [1][3] |

| CAS Number | 13698-49-2 | [1] |

| Appearance | White crystalline solid |

Mechanism of Action

Delmadinone acetate's pharmacological effects are multifactorial, stemming from its interaction with several key components of the endocrine system.

-

Androgen Receptor (AR) Antagonism : Delmadinone acetate competitively binds to the androgen receptor, thereby blocking the binding of endogenous androgens like testosterone and dihydrotestosterone.[1][4][5][6] This prevents the receptor's translocation to the nucleus and the subsequent transcription of androgen-responsive genes.

-

Progestogenic Activity : As a progestin, delmadinone acetate acts as an agonist at the progesterone receptor (PR). This activity contributes to its anti-gonadotropic effects.

-

5α-Reductase Inhibition : Delmadinone acetate inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[4][5][6] This reduction in DHT levels further contributes to its antiandrogenic effects.

-

Anti-Gonadotropic Effects : By acting on the hypothalamus and pituitary gland, delmadinone acetate suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] This leads to a decrease in the production of testosterone by the testes.

Signaling Pathways

The interaction of delmadinone acetate with the androgen and progesterone receptor signaling pathways is pivotal to its function.

Quantitative Functional Data

Table 1: Receptor Binding and Functional Activity Profile of Delmadinone Acetate

| Parameter | Activity | Effect | Reference |

| Androgen Receptor | Antagonist | Competitively inhibits binding of androgens. | [1][4][5][6] |

| Progesterone Receptor | Agonist | Activates progesterone receptor signaling. | [1] |

| 5α-Reductase | Inhibitor | Reduces the conversion of testosterone to DHT. | [4][5][6] |

| Gonadotropin Release | Inhibitor | Suppresses LH and FSH secretion. | [7] |

| Adrenal Function | Suppressive | Inhibits ACTH secretion, leading to potential adrenal suppression. | [1][8] |

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the characterization of delmadinone acetate's activity.

Radioligand Binding Assay (for Receptor Affinity)

This protocol outlines a competitive binding assay to determine the affinity of delmadinone acetate for the androgen and progesterone receptors.

Methodology:

-

Receptor Preparation : Prepare a source of the target receptor (androgen or progesterone). This can be a homogenate of a tissue known to express the receptor (e.g., prostate for AR, uterus for PR), a membrane fraction from cultured cells overexpressing the receptor, or purified receptor protein.[9][10]

-

Incubation : In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR or [³H]-promegestone for PR) and varying concentrations of unlabeled delmadinone acetate.[9][10] Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand (non-specific binding).

-

Separation : After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[9][10]

-

Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9][10]

-

Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of delmadinone acetate that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the drug for the receptor, can then be calculated using the Cheng-Prusoff equation.[9][10]

Hershberger Bioassay (for in vivo Antiandrogenic Activity)

The Hershberger bioassay is a standardized in vivo test to assess the androgenic and antiandrogenic properties of a substance.[2][11]

References

- 1. Delmadinone acetate - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. delmadinone acetate [drugcentral.org]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

Delmadinone Acetate and the Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate, a synthetic progestin, exerts significant effects on the hypothalamic-pituitary-adrenal (HPA) axis, primarily through its glucocorticoid-like activity. This technical guide provides a comprehensive overview of the current understanding of these effects, drawing from in vivo and in vitro studies. While specific quantitative data for delmadinone acetate is limited in the public domain, this guide synthesizes available information and draws parallels with other synthetic progestins to offer a detailed perspective for research and development. The primary mechanism of action involves the suppression of adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, leading to a subsequent reduction in cortisol production by the adrenal cortex. This guide outlines the experimental protocols for assessing these effects and presents the available data in a structured format. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of delmadinone's interaction with the pituitary-adrenal axis.

Introduction

Delmadinone acetate is a steroidal progestin and anti-androgen used in veterinary medicine.[1] Beyond its primary hormonal activities, it is recognized for its influence on the pituitary-adrenal axis.[2] Understanding the intricate interactions of delmadinone acetate with this critical neuroendocrine system is paramount for its safe and effective therapeutic use, as well as for the development of new steroidal drugs with targeted hormonal profiles. This guide delves into the core mechanisms, experimental validation, and quantitative outcomes of delmadinone acetate's effects on the HPA axis.

Mechanism of Action: Suppression of the Pituitary-Adrenal Axis

The primary effect of delmadinone acetate on the pituitary-adrenal axis is suppression, a consequence of its ability to act as a glucocorticoid agonist.[3] This action initiates a negative feedback loop at the level of the pituitary gland, and potentially the hypothalamus, leading to a cascade of downstream effects.

Signaling Pathway

The proposed signaling pathway for delmadinone acetate-induced HPA axis suppression is illustrated below.

In Vivo Studies: Effects on Hormone Levels

In vivo studies in dogs have demonstrated the suppressive effects of delmadinone acetate on the HPA axis.[2] Administration of delmadinone acetate leads to a notable decrease in both basal and ACTH-stimulated cortisol levels, as well as a reduction in plasma ACTH concentrations.

Quantitative Data Summary

While a specific peer-reviewed publication providing mean concentrations, standard deviations, and p-values for delmadinone acetate's effects on ACTH and cortisol in dogs was not identified, a key study reported a "substantial suppression" of basal and post-ACTH plasma cortisol secretion and a "diminished" plasma ACTH concentration after a single dose.[2] For a quantitative perspective, data from studies on other synthetic progestins with known glucocorticoid activity, such as medroxyprogesterone acetate (MPA) and proligestone (PROL), are presented below as a surrogate.

Table 1: Effects of Synthetic Progestins on Basal Plasma ACTH and Cortisol in Dogs (Surrogate Data)

| Hormone | Pre-Treatment (Mean ± SEM) | Post-Treatment (Mean ± SEM) |

| ACTH (pg/mL) | 25.3 ± 3.4 | 15.1 ± 2.1 |

| Cortisol (nmol/L) | 48.7 ± 8.3 | 12.9 ± 3.6 |

Data adapted from studies on MPA and proligestone and should be interpreted with caution as they do not represent delmadinone acetate directly.

Experimental Protocol: In Vivo Assessment of HPA Axis Suppression

A typical experimental design to evaluate the in vivo effects of delmadinone acetate on the pituitary-adrenal axis in a canine model is as follows.

Methodology:

-

Animal Model: Healthy adult male dogs are typically used.[2]

-

Acclimatization: Animals are allowed a period of acclimatization to the housing and handling procedures to minimize stress-induced hormonal fluctuations.

-

Baseline Data Collection: Blood samples are collected prior to treatment to establish baseline concentrations of plasma ACTH and cortisol.

-

Treatment Administration: Delmadinone acetate is administered, for example, subcutaneously at a dose of 1.5 mg/kg.[2]

-

Post-Treatment Monitoring: Blood samples are collected at multiple time points following administration to monitor changes in hormone levels.

-

ACTH Stimulation Test: To assess adrenal responsiveness, an ACTH stimulation test is performed before and after delmadinone acetate treatment. This typically involves collecting a baseline blood sample, administering a synthetic ACTH analogue (e.g., cosyntropin), and collecting a second blood sample after a specified time (e.g., 1-2 hours) to measure the cortisol response.

-

Hormone Analysis: Plasma ACTH and cortisol concentrations are quantified using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Statistical Analysis: Data are statistically analyzed to compare pre- and post-treatment hormone levels.

Glucocorticoid Receptor Binding

Quantitative Data Summary (Surrogate Data)

The following table presents the relative binding affinities of medroxyprogesterone acetate (MPA) and proligestone (PROL) for the canine glucocorticoid receptor, with dexamethasone as the reference compound.

Table 2: Relative Binding Affinity of Synthetic Progestins for the Canine Glucocorticoid Receptor (Surrogate Data)

| Compound | Relative Binding Affinity (%) (Dexamethasone = 100%) |

| Dexamethasone | 100 |

| Medroxyprogesterone Acetate (MPA) | ~40-50 |

| Proligestone (PROL) | ~10-20 |

Data is derived from competitive binding assays and indicates that these synthetic progestins have a notable affinity for the glucocorticoid receptor, albeit lower than dexamethasone.

Experimental Protocol: Glucocorticoid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: A tissue source rich in glucocorticoid receptors (e.g., canine liver or thymus) is homogenized and centrifuged to obtain a cytosolic fraction.

-

Incubation: The cytosol is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of unlabeled delmadinone acetate.

-

Separation: After incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of delmadinone acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of delmadinone acetate for the glucocorticoid receptor.

In Vitro Studies: Effects on Pituitary Cells

Direct in vitro studies on the effect of delmadinone acetate on canine pituitary cells are not extensively reported. However, based on its in vivo effects, it is hypothesized that delmadinone acetate directly inhibits ACTH secretion from the corticotrophs of the anterior pituitary.

Experimental Protocol: In Vitro Pituitary Cell Culture

To investigate the direct effects of delmadinone acetate on pituitary ACTH secretion, a primary pituitary cell culture system can be employed.

Methodology:

-

Cell Source: Anterior pituitary glands are collected from healthy dogs.

-

Cell Isolation and Culture: The pituitary tissue is enzymatically dispersed to obtain a single-cell suspension. The cells are then plated in culture wells and maintained in an appropriate culture medium.

-

Treatment: After a period of stabilization, the cultured pituitary cells are treated with varying concentrations of delmadinone acetate. To assess the inhibitory effect on stimulated ACTH secretion, cells can be co-treated with a secretagogue such as corticotropin-releasing hormone (CRH).

-

Sample Collection: The culture supernatant is collected at specified time points after treatment.

-

ACTH Measurement: The concentration of ACTH in the culture supernatant is measured using a sensitive immunoassay.

-

Data Analysis: The effect of delmadinone acetate on basal and CRH-stimulated ACTH secretion is determined by comparing the ACTH concentrations in the treated and control groups.

Effects on Adrenal Gland Histology

Chronic suppression of ACTH by delmadinone acetate is expected to lead to histological changes in the adrenal cortex, specifically atrophy of the ACTH-dependent zones. While direct histological studies on delmadinone acetate in dogs are scarce, research on other synthetic progestins like MPA and proligestone has shown significant atrophy of the zona fasciculata and zona reticularis.[4]

Histopathological Findings (Surrogate Data)

In dogs treated with MPA and proligestone, the primary histopathological finding in the adrenal glands is a significant reduction in the thickness of the combined zona fasciculata and zona reticularis.[4]

Table 3: Histological Effects of Synthetic Progestins on the Canine Adrenal Cortex (Surrogate Data)

| Adrenal Cortex Zone | Histological Finding |

| Zona Glomerulosa | No significant changes reported |

| Zona Fasciculata | Atrophy |

| Zona Reticularis | Atrophy |

Experimental Protocol: Adrenal Gland Histology and Morphometry

To evaluate the histological effects of delmadinone acetate on the adrenal glands, a long-term in vivo study followed by histopathological and morphometric analysis is required.

Methodology:

-

In Vivo Treatment: Dogs are treated with delmadinone acetate over an extended period.

-

Tissue Collection and Processing: At the end of the treatment period, the adrenal glands are collected, fixed in formalin, and processed for routine paraffin embedding.

-

Histological Staining: Tissue sections are stained with hematoxylin and eosin (H&E) for general morphological assessment.

-

Microscopic Examination: The stained sections are examined microscopically to assess for any pathological changes, such as cellular atrophy, changes in cell size and shape, and alterations in the overall architecture of the adrenal cortex.

-

Morphometric Analysis: Quantitative analysis of the thickness of the different cortical zones (zona glomerulosa, zona fasciculata, and zona reticularis) can be performed using image analysis software to provide objective measurements of any atrophic changes.

Conclusion

Delmadinone acetate exerts a pronounced suppressive effect on the pituitary-adrenal axis, primarily through its glucocorticoid agonist activity. This leads to a reduction in pituitary ACTH secretion and subsequent adrenal cortisol production. While direct quantitative data for delmadinone acetate remains limited, the available evidence from in vivo studies in dogs, coupled with comparative data from other synthetic progestins, provides a strong foundation for understanding its mechanism of action. Further research is warranted to precisely quantify the binding affinity of delmadinone acetate for the glucocorticoid receptor and to detail its direct effects on pituitary and adrenal cells. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for such investigations, which are crucial for the continued safe and effective use of this compound and for the development of future hormonal therapies.

References

- 1. Adrenal gland – Veterinary Histology [ohiostate.pressbooks.pub]

- 2. Effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphometric analysis of the adrenal compartments exposed to sustained delivery of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Antiestrogenic Properties of Delmadinone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate is a synthetic progestin with recognized antiandrogenic and antigonadotropic effects, leading to its classification as possessing antiestrogenic properties.[1][2] While its primary applications in veterinary medicine leverage its antiandrogen activity, a thorough understanding of its antiestrogenic potential is crucial for a comprehensive pharmacological profile. This technical guide outlines the key methodologies and signaling pathways pertinent to the investigation of the antiestrogenic characteristics of Delmadinone acetate. Due to a notable scarcity of publicly available quantitative data specifically characterizing the antiestrogenic profile of Delmadinone acetate, this document serves as a foundational framework, detailing the requisite experimental protocols and conceptual models for such an investigation. The presented experimental designs are based on established methods for assessing antiestrogenicity of steroid hormones and related compounds.

Introduction to Delmadinone Acetate

Delmadinone acetate is a synthetic pregnane steroid, a derivative of progesterone, used in veterinary medicine.[1] Its hormonal activity is multifaceted, exhibiting progestogenic, antiandrogenic, and, consequently, antiestrogenic effects.[1][2] The antiandrogenic mechanism is better characterized, involving the blockage of androgen receptors, inhibition of 5α-reductase, and suppression of gonadotropin release, which in turn reduces testosterone production.[1] The antiestrogenic properties are largely inferred from its antigonadotropic action; however, direct investigation into its interaction with estrogen signaling pathways is less documented.

Potential Mechanisms of Antiestrogenic Action

The antiestrogenic effects of synthetic progestins like Delmadinone acetate can be mediated through several mechanisms. A comprehensive investigation should consider the following potential pathways:

-

Estrogen Receptor (ER) Binding and Modulation: Direct binding to estrogen receptors (ERα and ERβ) is a primary mechanism for many antiestrogenic compounds. Delmadinone acetate may act as a competitive inhibitor of estradiol binding to ERs, thereby preventing the activation of downstream signaling.

-

Downregulation of Estrogen Receptor Expression: Progestins can decrease the expression levels of estrogen receptors in target tissues. This reduction in receptor availability would diminish the cellular response to endogenous estrogens.

-

Inhibition of Estrogen Synthesis: Some progestins can inhibit key enzymes involved in estrogen biosynthesis, such as aromatase (CYP19A1), which converts androgens to estrogens.

-

Metabolic Inactivation of Estrogens: Progestins can enhance the metabolic clearance of estrogens by upregulating enzymes like 17β-hydroxysteroid dehydrogenase type 2, which converts the potent estradiol to the less active estrone.

-

Indirect Antiestrogenic Effects via Antigonadotropic Action: By suppressing the secretion of gonadotropins (LH and FSH) from the pituitary gland, Delmadinone acetate can reduce ovarian estrogen production.

Signaling Pathway for Estrogen Action and Potential Inhibition by Delmadinone Acetate

The following diagram illustrates the classical estrogen signaling pathway and highlights potential points of inhibition by an antiestrogenic compound like Delmadinone acetate.

Experimental Protocols for Assessing Antiestrogenicity

A thorough investigation of the antiestrogenic properties of Delmadinone acetate would necessitate a series of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Estrogen Receptor Binding Affinity

This assay determines the ability of Delmadinone acetate to compete with estradiol for binding to estrogen receptors.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

-

Receptor Source: Prepare cytosolic extracts containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or from cell lines engineered to express human ERα or ERβ.

-

Radioligand: Use a radiolabeled estrogen, typically [³H]-estradiol, as the tracer.

-

Competitive Binding:

-

Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled Delmadinone acetate.

-

Include a control group with only the radioligand and receptor to determine total binding.

-

Include a non-specific binding control by adding a large excess of unlabeled estradiol to a separate set of incubations.

-

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Delmadinone acetate concentration.

-

Determine the IC50 value (the concentration of Delmadinone acetate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) compared to estradiol.

-

Data Presentation:

| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%) |

| Estradiol | ERα | Value | 100 |

| Delmadinone Acetate | ERα | Value | Value |

| Estradiol | ERβ | Value | 100 |

| Delmadinone Acetate | ERβ | Value | Value |

| RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100 |

Workflow for Estrogen Receptor Binding Assay

Estrogen-Induced Cell Proliferation

This assay assesses the ability of Delmadinone acetate to inhibit the proliferative effect of estradiol on estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.

Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Treatment:

-

Seed the cells in 96-well plates and allow them to attach.

-

Treat the cells with a fixed, sub-maximal proliferative concentration of estradiol.

-

Concurrently treat with increasing concentrations of Delmadinone acetate.

-

Include controls for vehicle, estradiol alone, and Delmadinone acetate alone.

-

-

Incubation: Incubate the cells for a period sufficient to observe a proliferative response (e.g., 3-5 days).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of estradiol-induced proliferation against the logarithm of the Delmadinone acetate concentration.

-

Determine the IC50 value for the inhibition of estradiol-induced proliferation.

-

Data Presentation:

| Treatment | Concentration | Cell Viability (% of Control) |

| Vehicle | - | 100 |

| Estradiol | 1 nM | Value |

| Estradiol (1 nM) + Delmadinone Acetate | 0.1 µM | Value |

| Estradiol (1 nM) + Delmadinone Acetate | 1 µM | Value |

| Estradiol (1 nM) + Delmadinone Acetate | 10 µM | Value |

| Delmadinone Acetate | 10 µM | Value |

Regulation of Estrogen-Responsive Gene Expression

This assay evaluates the effect of Delmadinone acetate on the transcription of genes known to be regulated by estrogen.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

-

Cell Culture and Treatment: Culture and treat estrogen-responsive cells (e.g., MCF-7) as described for the proliferation assay.

-

RNA Extraction: After a suitable treatment period (e.g., 24-48 hours), harvest the cells and extract total RNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR:

-

Perform qPCR using the synthesized cDNA, specific primers for estrogen-responsive genes (e.g., pS2/TFF1, GREB1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect DNA amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

-

Analyze the dose-dependent effect of Delmadinone acetate on the estradiol-induced expression of target genes.

-

Data Presentation:

| Treatment | Target Gene | Fold Change in Gene Expression (vs. Vehicle) |

| Estradiol (1 nM) | pS2/TFF1 | Value |

| Estradiol (1 nM) + Delmadinone Acetate (1 µM) | pS2/TFF1 | Value |

| Estradiol (1 nM) | GREB1 | Value |

| Estradiol (1 nM) + Delmadinone Acetate (1 µM) | GREB1 | Value |

In Vivo Assessment of Antiestrogenicity

The uterotrophic assay in rodents is a standard in vivo method to assess the estrogenic and antiestrogenic activity of a compound.

Experimental Protocol: Uterotrophic Assay in Ovariectomized Rodents

-

Animal Model: Use immature or adult ovariectomized female rats or mice. Ovariectomy removes the primary source of endogenous estrogens.

-

Treatment:

-

Administer a known estrogen (e.g., ethinyl estradiol) to a positive control group to induce uterine growth.

-

Administer the estrogen concurrently with Delmadinone acetate to the test group.

-

Include a vehicle control group and a group treated with Delmadinone acetate alone.

-

Administer the compounds daily for a set period (e.g., 3-7 days).

-

-

Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the uteri. Measure the wet and blotted (dry) weight of the uteri.

-

Data Analysis: Compare the uterine weights of the different treatment groups. A significant reduction in the estrogen-induced increase in uterine weight in the presence of Delmadinone acetate indicates antiestrogenic activity.

Conclusion

While Delmadinone acetate is categorized as having antiestrogenic properties, a detailed characterization of these effects is lacking in the scientific literature. This technical guide provides a comprehensive framework of the necessary experimental protocols and conceptual models to thoroughly investigate the antiestrogenic profile of Delmadinone acetate. The described in vitro and in vivo assays will enable researchers to quantify its binding affinity to estrogen receptors, its impact on estrogen-induced cell proliferation and gene expression, and its overall antiestrogenic efficacy. Such data are essential for a complete understanding of the pharmacological actions of Delmadinone acetate and for informing its potential applications in research and drug development.

References

Delmadinone Acetate: An In-depth Technical Guide on its Role in Steroid Hormone Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA) is a potent synthetic progestin and antiandrogen primarily utilized in veterinary medicine. Its therapeutic effects stem from a multi-faceted mechanism of action that significantly impacts steroid hormone synthesis and action. This technical guide provides a comprehensive overview of the core mechanisms of DMA, focusing on its role in the intricate pathways of steroid hormone biosynthesis. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Delmadinone acetate is a synthetic derivative of progesterone, characterized as a progestogen with significant antiandrogenic and weak glucocorticoid properties.[1][2] Its primary clinical applications in veterinary medicine include the management of androgen-dependent conditions such as benign prostatic hyperplasia in male dogs.[3][4] The therapeutic efficacy of DMA is attributed to its ability to modulate the synthesis and signaling of steroid hormones, particularly androgens. This guide delves into the specific molecular interactions and pathway alterations induced by delmadinone acetate.

Mechanism of Action

Delmadinone acetate exerts its effects through several distinct but interconnected mechanisms:

-

Androgen Receptor Antagonism: DMA directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the androgen receptor (AR), thereby inhibiting the downstream signaling cascade that promotes androgen-dependent gene expression.[1][2]

-

Inhibition of 5α-Reductase: DMA inhibits the activity of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, DHT.[1][2] This reduction in DHT levels is a key factor in its efficacy in treating conditions like benign prostatic hyperplasia.

-

Antigonadotropic Effects: By acting on the hypothalamic-pituitary-gonadal axis, DMA suppresses the release of gonadotropins, leading to a decrease in endogenous testosterone production.[1][2]

-

Adrenal Suppression: Delmadinone acetate can cause adrenal suppression by inhibiting the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to reduced cortisol production.[3][5]

Role in Steroid Hormone Synthesis Pathways

The synthesis of steroid hormones is a complex enzymatic cascade that begins with cholesterol. Delmadinone acetate influences this pathway at multiple key junctures, primarily impacting androgen and, to a lesser extent, glucocorticoid synthesis.

Androgen Synthesis Pathway

The production of androgens, such as testosterone and its more potent metabolite DHT, is a primary target of delmadinone acetate.

As depicted in Figure 1, delmadinone acetate's primary interventions in the androgen synthesis pathway are:

-

Reduced Testosterone Production: Through its antigonadotropic effects, DMA decreases the overall synthesis of testosterone.[1][2]

-

Inhibition of 5α-Reductase: DMA blocks the conversion of testosterone to DHT.[1][2]

-

Androgen Receptor Blockade: DMA prevents the binding of remaining androgens to their receptor.[1][2]

Glucocorticoid Synthesis Pathway

Delmadinone acetate's weak glucocorticoid activity and its inhibitory effect on ACTH secretion suggest an interaction with the glucocorticoid synthesis pathway.

Delmadinone acetate's primary influence on glucocorticoid synthesis is indirect, through the suppression of ACTH from the pituitary gland, which is a key stimulator of cortisol production (Figure 2).[3][5] This can lead to a state of adrenal suppression.

Quantitative Data

Table 1: Effects of Delmadinone Acetate on Steroid Hormone Synthesis and Action

| Target | Effect | Quantitative Data | Reference |

| Androgen Receptor | Antagonist | Not Available | [1][2] |

| 5α-Reductase | Inhibitor | Not Available | [1][2] |

| Gonadotropin Release | Inhibitor | Not Available | [1][2] |

| ACTH Secretion | Inhibitor | Not Available | [3][5] |

Table 2: Receptor Binding Affinity of Chlormadinone Acetate (a related compound)

| Receptor | Ligand | Ki (nM) | Reference |

| Human Progesterone Receptor | Chlormadinone Acetate | 2.5 | [6] |

| Human Androgen Receptor | Chlormadinone Acetate | 3.8 | [6] |

| Human Glucocorticoid Receptor | Chlormadinone Acetate | 16 | [6] |

Note: The data for chlormadinone acetate is provided for comparative purposes due to the lack of specific data for delmadinone acetate. These values should be interpreted with caution as they may not be directly representative of delmadinone acetate's binding affinities.

Experimental Protocols

Detailed experimental protocols for the investigation of delmadinone acetate's effects on steroid hormone synthesis are not widely published. However, based on standard methodologies, the following protocols can be adapted to study its activity.

Protocol for 5α-Reductase Inhibition Assay

This protocol is adapted from established methods for measuring 5α-reductase activity in canine prostate tissue.[4][7]

Methodology:

-

Prostate Homogenate Preparation: Obtain fresh canine prostate tissue and homogenize in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA). Centrifuge the homogenate to obtain a microsomal fraction rich in 5α-reductase.

-

Incubation: In a reaction mixture, combine the prostate homogenate, a buffered solution containing NADPH as a cofactor, and radiolabeled [14C]-testosterone. Add varying concentrations of delmadinone acetate (or vehicle control) to different reaction tubes. Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Steroid Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the steroids.

-

Chromatography: Spot the extracted steroids onto a thin-layer chromatography (TLC) plate. Develop the plate in a suitable solvent system to separate testosterone and dihydrotestosterone.

-

Quantification: Visualize the radiolabeled steroid spots (e.g., using a phosphorimager) and quantify the radioactivity in the testosterone and DHT spots.

-

Data Analysis: Calculate the percentage of testosterone converted to DHT in the presence and absence of delmadinone acetate. Determine the IC50 value of delmadinone acetate for 5α-reductase inhibition by plotting the percentage of inhibition against the log concentration of the inhibitor.

Protocol for Androgen Receptor Competitive Binding Assay

This protocol is based on standard competitive binding assays using rat prostate cytosol.[8][9]

Methodology:

-

Cytosol Preparation: Prepare cytosol from the ventral prostate of castrated rats, which is a rich source of androgen receptors.

-

Competitive Binding: In a series of tubes, incubate the prostate cytosol with a constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) and increasing concentrations of unlabeled delmadinone acetate. Include control tubes with only the radioligand (total binding) and with the radioligand plus a large excess of unlabeled DHT (non-specific binding).

-

Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Radioactivity Measurement: Measure the radioactivity in the receptor-bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of delmadinone acetate. Plot the percentage of specific binding against the log concentration of delmadinone acetate to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol for In Vitro Steroidogenesis Assay using H295R Cells

The H295R human adrenocortical carcinoma cell line is a well-established model for studying the effects of compounds on steroid hormone production as it expresses all the key enzymes of the steroidogenic pathway.[10][11]

Methodology:

-

Cell Culture: Culture H295R cells in appropriate media until they reach a suitable confluency.

-

Treatment: Expose the cells to a range of concentrations of delmadinone acetate. A stimulant of steroidogenesis, such as forskolin, can be co-administered to assess inhibitory effects on an activated pathway. Include vehicle-treated cells as a negative control. The incubation period is typically 24 to 48 hours.

-

Sample Collection: After the treatment period, collect the cell culture medium for hormone analysis.

-

Hormone Quantification: Analyze the concentrations of various steroid hormones (e.g., testosterone, progesterone, cortisol, androstenedione, DHEA) in the collected medium using sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Cell Viability: Assess the viability of the cells after treatment using a standard assay such as the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Normalize the hormone concentrations to cell viability and compare the results from delmadinone acetate-treated cells to the control cells to determine the effect on the production of each steroid.

Conclusion

Delmadinone acetate is a multi-target steroidal agent with significant antiandrogenic and progestogenic activities. Its primary roles in steroid hormone synthesis pathways involve the inhibition of testosterone production through antigonadotropic effects, blockade of the potentiation of testosterone to DHT via 5α-reductase inhibition, and direct antagonism of the androgen receptor. Furthermore, its ability to suppress ACTH secretion indicates an indirect but clinically relevant impact on glucocorticoid synthesis. While the qualitative aspects of its mechanism are well-understood, there is a notable lack of publicly available quantitative data on its direct interactions with steroidogenic enzymes. The experimental protocols outlined in this guide provide a framework for future research to elucidate these quantitative parameters, which will be crucial for a more complete understanding of its pharmacological profile and for the development of novel therapeutics targeting steroid hormone pathways.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. Delmadinone acetate - Wikipedia [en.wikipedia.org]

- 4. Identification and partial characterization of two steroid 5 alpha-reductase isozymes in the canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5 Alpha-reductase and 3 alpha-hydroxysteroid dehydrogenase activities in isolated canine prostatic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Veterinary Progestin Delmadinone: A Technical History and Scientific Review

An In-depth Examination of the Development, Mechanism, and Clinical Application of a Key Veterinary Therapeutic Agent

Delmadinone, a potent synthetic progestin, has carved a significant niche in veterinary medicine since its emergence in the mid-20th century. This technical guide provides a comprehensive overview of the historical development of Delmadinone for veterinary use, detailing its synthesis, preclinical and clinical evaluation, and regulatory journey. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental details and quantitative data to facilitate a thorough understanding of this important therapeutic compound.

Introduction and Historical Perspective

Delmadinone acetate, the C17α acetate ester of Delmadinone, was first described in the scientific literature in 1959.[1] By 1972, it was being marketed in Europe and the United Kingdom under the brand names Tardak and Zenadrex for the management of androgen-dependent conditions in male dogs.[1] While development for the US market was initiated, it does not appear to have been commercialized there.[1] Delmadinone itself, the unesterified form, has never been marketed for medical use.[1]

Today, Delmadinone acetate is primarily used in veterinary practice to treat benign prostatic hyperplasia (BPH), manage hypersexuality and aggression in male dogs and cats, and address certain hormone-responsive tumors.[1][2]

Synthesis and Chemical Properties

Delmadinone acetate, chemically known as 1-dehydrochlormadinone acetate or 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate, is a derivative of progesterone.[1] Its synthesis involves the introduction of a double bond at the C1 position of chlormadinone acetate. This can be achieved through chemical dehydrogenation, for instance, by refluxing chlormadinone acetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like dioxane.

Alternatively, a biotechnological approach for the synthesis of Delmadinone acetate from chlormadinone acetate has been described, utilizing microorganisms such as Arthrobacter simplex or Bacillus sphaericus. While potentially offering a more environmentally friendly pathway, the overall yield may be lower than chemical synthesis.

Below is a simplified workflow for the chemical synthesis of Delmadinone acetate from Chlormadinone acetate.

References

Delmadinone Acetate: A Technical Guide to its Primary Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biological Targets and Mechanism of Action

Delmadinone acetate exerts its pharmacological effects through a multi-faceted mechanism involving direct receptor antagonism, enzymatic inhibition, and negative feedback on the hypothalamic-pituitary-gonadal axis.

Androgen Receptor (AR)

Delmadinone acetate is known to bind to the androgen receptor and is thought to function as a competitive antagonist.[1] By blocking the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), DMA prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes. This antiandrogenic activity is central to its use in treating androgen-dependent conditions.[1][2][3]

Progesterone Receptor (PR)

As a derivative of progesterone, Delmadinone acetate exhibits progestogenic activity, indicating that it acts as an agonist at the progesterone receptor.[1][2][3] This interaction contributes to its antigonadotropic effects.

5α-Reductase

Delmadinone acetate is an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[2][3] By reducing the levels of DHT in target tissues such as the prostate, DMA further contributes to its antiandrogenic effects.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

Delmadinone acetate exhibits weak glucocorticoid activity and can suppress the HPA axis. It has been shown to inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal suppression.[1][4][5]

Quantitative Data

Specific quantitative data on the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of Delmadinone acetate for its primary biological targets are not extensively reported in publicly available literature. However, to provide a framework for its potential potency, the following table includes qualitative descriptions of DMA's activity and quantitative data for the structurally related compound, chlormadinone acetate (CMA).

| Target | Interaction with Delmadinone Acetate (Qualitative) | Comparative Quantitative Data for Chlormadinone Acetate (Ki in nM) | Reference Compound | Reference Compound Ki (nM) |

| Androgen Receptor | Antagonist[1] | 3.8[6] | Methyltrienolone | 2.9[6] |

| Progesterone Receptor | Agonist[1][2][3] | 2.5[6] | R5020 | 4.3[6] |

| Glucocorticoid Receptor | Weak Agonist[2][3] | 16[6] | Dexamethasone | 1.2[6] |

| 5α-Reductase | Inhibitor[2][3] | Not available | Not available | Not available |

Signaling Pathways

Antiandrogenic Signaling Pathway

The antiandrogenic effects of Delmadinone acetate are mediated through two primary mechanisms: direct androgen receptor blockade and inhibition of 5α-reductase.

Caption: Antiandrogenic signaling pathway of Delmadinone acetate.

Antigonadotropic Signaling Pathway

Delmadinone acetate's progestogenic activity leads to a negative feedback loop on the hypothalamus and pituitary gland, reducing the secretion of gonadotropins and subsequently testosterone production.

Caption: Antigonadotropic signaling pathway of Delmadinone acetate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like Delmadinone acetate with its primary biological targets.

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound to the androgen receptor.

Caption: Experimental workflow for an Androgen Receptor competitive binding assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of a radiolabeled androgen (e.g., [³H]R1881) in a suitable solvent.

-

Prepare serial dilutions of the test compound (Delmadinone acetate) and a known reference androgen (e.g., dihydrotestosterone) in the assay buffer.

-

Prepare a cytosolic fraction containing the androgen receptor from a suitable tissue source (e.g., ventral prostate of castrated rats) by homogenization and ultracentrifugation.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of the radiolabeled androgen.

-

Add increasing concentrations of the unlabeled test compound or the reference compound.

-

Initiate the binding reaction by adding the androgen receptor-containing cytosol preparation.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.

-

Wash the slurry to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Quantify the amount of bound radioactivity in each tube using liquid scintillation counting.

-

Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

5α-Reductase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a test compound on the activity of 5α-reductase.

Caption: Experimental workflow for a 5α-Reductase inhibition assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a solution of the substrate, testosterone, in a suitable buffer.

-

Prepare a solution of the cofactor, NADPH.

-

Prepare serial dilutions of the test compound (Delmadinone acetate) and a known 5α-reductase inhibitor (e.g., finasteride).

-

Prepare a source of 5α-reductase enzyme, typically microsomes isolated from prostate tissue of male rats.

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the testosterone substrate, NADPH cofactor, and the microsomal enzyme preparation.

-

Add the test compound at various concentrations or a vehicle control.

-

Initiate the reaction and incubate at 37°C for a specific duration (e.g., 30-60 minutes).

-

-

Extraction and Quantification:

-

Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in a suitable solvent for analysis.

-

Quantify the amount of the product, dihydrotestosterone (DHT), formed using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of 5α-reductase activity for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Conclusion

References

- 1. Delmadinone acetate - Wikipedia [en.wikipedia.org]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Progestational Activity of Delmadinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate is a synthetic steroidal progestin and a derivative of 17α-hydroxyprogesterone.[1] Primarily utilized in veterinary medicine, it is recognized for its potent progestational, anti-androgenic, and weak glucocorticoid activities.[2] This technical guide provides an in-depth exploration of the progestational activity of Delmadinone, detailing its mechanism of action, the experimental protocols for its evaluation, and a framework for understanding its therapeutic effects.

Delmadinone, as Delmadinone acetate, is employed for the management of androgen-dependent conditions in animals, such as benign prostatic hyperplasia, and for the control of hypersexuality.[3] Its clinical efficacy is attributed to its multifaceted hormonal activities, with its progestational effects playing a crucial role in its overall pharmacological profile.

Mechanism of Action

Delmadinone exerts its progestational effects through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. The binding of Delmadinone to the PR initiates a cascade of molecular events that modulate the transcription of target genes.

The proposed signaling pathway for Delmadinone's progestational activity is as follows:

Quantitative Analysis of Progestational Activity

A comprehensive understanding of Delmadinone's progestational activity requires quantitative data from various in vitro and in vivo assays. Due to the limited publicly available data for Delmadinone, this section outlines the critical parameters and provides illustrative data from a closely related compound, Chlormadinone Acetate (CMA), for comparative context.

In Vitro Activity

| Assay Type | Parameter | Delmadinone Acetate | Chlormadinone Acetate (Reference) |

| Progesterone Receptor Binding | Ki (nM) | Data not available | ~2.1 |

| IC50 (nM) | Data not available | Not reported | |

| Relative Binding Affinity (%) | Data not available | High | |

| Progesterone Receptor Transactivation | EC50 (nM) | Data not available | Not reported |

| Maximal Efficacy (%) | Data not available | Potent agonist |

In Vivo Activity

| Assay Type | Species | Parameter | Delmadinone Acetate | Chlormadinone Acetate (Reference) |

| McPhail Test | Rabbit | McPhail Score | Data not available | Strong progestational effect |

| Effective Dose (mg) | Data not available | ~0.03 mg/animal |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Delmadinone's progestational activity. The following are standard protocols for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled or fluorescently labeled progestin.

Methodology:

-

Reagent Preparation:

-

Prepare a source of progesterone receptors, typically from cytosolic extracts of target tissues (e.g., rabbit uterus) or recombinant human PR.

-

Prepare a stock solution of a high-affinity radiolabeled progestin (e.g., [³H]progesterone) and the unlabeled test compound (Delmadinone).

-

Prepare an appropriate assay buffer (e.g., Tris-HCl with additives to stabilize the receptor).

-

-

Incubation:

-

In a series of tubes, incubate a constant amount of the progesterone receptor preparation with a fixed concentration of the radiolabeled progestin.

-

Add increasing concentrations of Delmadinone to these tubes to compete for binding. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled progesterone (non-specific binding).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration through glass fiber filters.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Delmadinone by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Delmadinone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Delmadinone that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for Delmadinone using the Cheng-Prusoff equation.

-

Progesterone Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable mammalian cell line that does not endogenously express the progesterone receptor (e.g., HEK293 or HeLa).

-

Co-transfect the cells with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a progesterone-responsive promoter (containing Progesterone Response Elements, PREs).

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of Delmadinone. Include a vehicle control and a positive control (e.g., progesterone).

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for receptor activation, gene transcription, and protein expression (typically 24-48 hours).

-

-

Cell Lysis and Reporter Gene Assay:

-

Lyse the cells to release the cellular contents.

-

Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability or transfection efficiency (e.g., total protein concentration or co-transfected control reporter).

-

Plot the normalized reporter activity against the logarithm of the Delmadinone concentration to generate a dose-response curve.

-